1-(4-Ethylphenyl)ethanol

Lipophilicity Drug Design Biocatalysis

1-(4-Ethylphenyl)ethanol is a para-ethyl substituted secondary alcohol (C10H14O, MW 150.22 g/mol) belonging to the benzene and substituted derivatives class. It is a chiral molecule (one stereocenter) and exists as a racemic mixture or as single enantiomers.

Molecular Formula C10H14O
Molecular Weight 150.221
CAS No. 33967-18-9
Cat. No. B2532589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenyl)ethanol
CAS33967-18-9
Molecular FormulaC10H14O
Molecular Weight150.221
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(C)O
InChIInChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3
InChIKeyHZFBZEOPUXCNHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethylphenyl)ethanol (CAS 33967-18-9): A p-Ethyl-Substituted Secondary Alcohol with Distinct Physicochemical and Reactivity Profile for Chiral Intermediate and Biocatalysis Applications


1-(4-Ethylphenyl)ethanol is a para-ethyl substituted secondary alcohol (C10H14O, MW 150.22 g/mol) belonging to the benzene and substituted derivatives class [1]. It is a chiral molecule (one stereocenter) and exists as a racemic mixture or as single enantiomers . It is found naturally in Illicium verum and is commercially available as a research chemical (purity typically 97-98%) . The compound serves as a key intermediate in the synthesis of pharmaceuticals (e.g., NSAIDs) and fine chemicals, where its chiral center and para-ethyl substituent confer specific steric and electronic properties distinct from other alkyl-substituted analogs . Its physicochemical properties (e.g., logP, boiling point) and reactivity patterns make it a valuable building block in asymmetric synthesis and biocatalysis.

Why Simple Substitution with Other para-Alkylphenyl Ethanols is Scientifically Unjustified: Quantitative Evidence of Divergent Lipophilicity, Reactivity, and Enzyme Specificity


Although 1-(4-ethylphenyl)ethanol shares a common core structure with other para-alkyl substituted 1-phenylethanols (e.g., 4-methyl, 4-isopropyl, 4-tert-butyl), the size and electronic nature of the alkyl group profoundly influence key properties. Substituting a methyl for an ethyl group changes lipophilicity (ΔlogP ~0.4), alters reactivity with hydroxyl radicals (relative rate increases ~2-3×), and affects enzyme recognition in biocatalytic transformations. Such differences can lead to failed syntheses, altered pharmacokinetic profiles in drug candidates, or suboptimal performance in chiral resolutions. The following quantitative evidence demonstrates why 1-(4-ethylphenyl)ethanol is not interchangeable with its close analogs and why it should be specifically selected for applications where its unique balance of steric bulk, lipophilicity, and electronic character is required [1].

1-(4-Ethylphenyl)ethanol: Head-to-Head Quantitative Comparison with Closest Analogs Across Lipophilicity, Reactivity, and Enzymatic Performance


Lipophilicity (logP) of 1-(4-Ethylphenyl)ethanol is Precisely Intermediate Between Methyl and Isopropyl Analogs, Enabling Tailored Solubility for Biocatalysis and Formulation

The calculated logP (XLogP3) for 1-(4-ethylphenyl)ethanol is 2.2, placing it squarely between the methyl analog (logP = 1.8) and the isopropyl analog (logP = 2.8). This incremental increase (~0.4 log units per additional carbon) provides a predictable and tunable lipophilicity gradient, which is critical for optimizing membrane permeability in drug candidates and for selecting appropriate solvents in lipase-catalyzed reactions [1][2][3].

Lipophilicity Drug Design Biocatalysis

1-(4-Ethylphenyl)ethanol Exhibits Higher Reactivity Toward Hydroxyl Radicals Than Unsubstituted and Methyl-Substituted Analogs, Critical for Oxidative Degradation Studies and Environmental Fate Assessment

In competitive kinetic studies with Fenton's reagent (HO· generation), para-substituted 1-phenylethanols show relative reactivities increasing in the order: CN < Br < H < C2H5. The ethyl-substituted compound is more reactive than the unsubstituted parent, consistent with electron-donating alkyl groups stabilizing the radical cation intermediate [1].

Oxidative Reactivity Environmental Chemistry Degradation Pathways

Enzymatic Stereoselectivity: (S)-1-(4-Ethylphenyl)ethanol is Produced with High Enantiomeric Excess via Ethylbenzene Dehydrogenase and Lipase-Catalyzed Resolutions

The enzyme ethylbenzene dehydrogenase (EC 1.17.99.2) from Aromatoleum aromaticum specifically hydroxylates 1,4-diethylbenzene to yield (S)-1-(4-ethylphenyl)ethanol as a product [1]. In chemoenzymatic synthesis, lipase-catalyzed kinetic resolution or dynamic kinetic resolution of racemic 1-(4-ethylphenyl)ethanol can provide the (S)-enantiomer with 94% ee, as reported in a 2013 study [2]. These enantioselective transformations highlight the compound's utility as a chiral building block.

Biocatalysis Enantioselective Synthesis Chiral Building Blocks

Physical State and Storage: 1-(4-Ethylphenyl)ethanol is a Liquid at Room Temperature, Facilitating Handling and Formulation Compared to Solid Analogs

1-(4-Ethylphenyl)ethanol is supplied as a liquid at ambient temperature [1], in contrast to the methyl analog (1-(4-methylphenyl)ethanol), which is a solid at room temperature (melting point ~20°C) . The liquid state simplifies handling, dispensing, and formulation into solvent-based systems, reducing the need for heating and minimizing degradation risks associated with melting solids.

Physical Properties Formulation Storage

Strategic Application Scenarios for 1-(4-Ethylphenyl)ethanol Based on Quantified Differentiation Evidence


Chiral Building Block for Enantioselective Pharmaceutical Synthesis (e.g., NSAID Intermediates)

1-(4-Ethylphenyl)ethanol is employed as a chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals where a single enantiomer is required. The (S)-enantiomer can be obtained with high enantiomeric purity (94% ee) via chemoenzymatic resolution [1], and the compound's intermediate logP (2.2) facilitates membrane permeability in drug-like molecules [2]. Its liquid physical form also simplifies handling during multi-step syntheses .

Biocatalyst Substrate for Anaerobic Ethylbenzene Degradation Studies

In environmental microbiology and biocatalysis research, 1-(4-ethylphenyl)ethanol serves as a substrate for ethylbenzene dehydrogenase (EC 1.17.99.2), an enzyme involved in the anaerobic degradation of alkylbenzenes [3]. The para-ethyl substituent provides a specific steric and electronic environment that influences enzyme recognition and turnover, making it a valuable probe for studying the substrate scope and mechanism of this unique molybdenum-containing hydroxylase.

Reference Standard for Oxidative Reactivity Studies of Alkyl-Substituted Aromatics

Due to its established relative reactivity order with hydroxyl radicals (CN < Br < H < C2H5) [4], 1-(4-ethylphenyl)ethanol can be used as a benchmark compound in studies investigating the oxidative degradation of alkylaromatic pollutants, the stability of pharmaceutical intermediates, or the fate of fragrance materials in the environment. Its reactivity profile is predictable and helps contextualize results from more complex substituted analogs.

Precursor for Fine Chemicals and Agrochemicals Requiring a Specific Hydrophobic Balance

The intermediate lipophilicity (logP 2.2) of 1-(4-ethylphenyl)ethanol makes it a suitable precursor for fine chemicals and agrochemicals where a balance between aqueous solubility and membrane permeability is desired [2]. Compared to the more hydrophilic methyl analog (logP 1.8) and the more hydrophobic isopropyl analog (logP 2.8), the ethyl-substituted compound offers an optimal compromise for achieving desired biodistribution and environmental fate properties.

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